{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol
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Overview
Description
{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol is a heterocyclic compound that features a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formaldehyde to form the pyrano-pyrazole ring system. The final step involves the reduction of the intermediate to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of {1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol: Similar structure but with a methyl group instead of an ethyl group.
{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
The uniqueness of {1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
2731008-07-2 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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